Cas no 1909306-09-7 (tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a pyrrolidinone core with a piperidine moiety, offering functional handles for further derivatization. The tert-butyl ester group enhances stability while allowing selective deprotection under mild acidic conditions. The compound’s rigid scaffold and polar functional groups contribute to its utility in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors. Its synthetic flexibility and well-defined reactivity make it a preferred choice for constructing complex heterocyclic frameworks. High purity and consistent performance are critical for reproducible results in research and development.
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate structure
1909306-09-7 structure
商品名:tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
CAS番号:1909306-09-7
MF:C14H24N2O3
メガワット:268.351963996887
MDL:MFCD29762732
CID:5246360
PubChem ID:121581848

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(4-piperidinyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
    • MDL: MFCD29762732
    • インチ: 1S/C14H24N2O3/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11/h10-11,15H,4-9H2,1-3H3
    • InChIKey: HQFQKQYBDAOXDG-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CCNCC2)C(=O)CC(C(OC(C)(C)C)=O)C1

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-252135-0.25g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
0.25g
$485.0 2024-06-19
Enamine
EN300-252135-1.0g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
1.0g
$528.0 2024-06-19
Enamine
EN300-252135-5.0g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
5.0g
$1530.0 2024-06-19
Enamine
EN300-252135-5g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7
5g
$1530.0 2023-09-15
Enamine
EN300-252135-10g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7
10g
$2269.0 2023-09-15
Enamine
EN300-252135-0.1g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
0.1g
$464.0 2024-06-19
Enamine
EN300-252135-1g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7
1g
$528.0 2023-09-15
Enamine
EN300-252135-0.05g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
0.05g
$443.0 2024-06-19
Enamine
EN300-252135-10.0g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
10.0g
$2269.0 2024-06-19
Enamine
EN300-252135-0.5g
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
1909306-09-7 95%
0.5g
$507.0 2024-06-19

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 関連文献

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylateに関する追加情報

Introduction to Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7)

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1909306-09-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of both tert-butyl and piperidin-4-yl substituents in its molecular framework contributes to its distinct chemical behavior, which is highly relevant for the development of novel therapeutic agents.

The compound’s structure consists of a pyrrolidine core, which is a five-membered heterocyclic ring containing one nitrogen atom. This core is functionalized with a 5-oxo group at the 5-position and a carboxylate group at the 3-position, further enhancing its reactivity and potential biological interactions. The piperidin-4-yl moiety, attached at the 1-position, introduces a secondary amine functionality, which is known to be crucial for binding to biological targets such as enzymes and receptors. The tert-butyl group at the 3-position provides steric hindrance, influencing the compound’s solubility and metabolic stability.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The compound Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7) represents an innovative approach to designing molecules with enhanced pharmacological properties. Its structural features make it a valuable scaffold for developing drugs targeting neurological disorders, inflammation, and other metabolic conditions.

In the realm of medicinal chemistry, the synthesis and optimization of such compounds are critical for improving drug efficacy and minimizing side effects. The tert-butyl group not only enhances the compound’s lipophilicity but also protects reactive sites during synthetic transformations, ensuring higher yields and purity. On the other hand, the piperidin-4-yl moiety is known to improve binding affinity to biological targets by forming hydrogen bonds and hydrophobic interactions. These characteristics make the compound an attractive candidate for further exploration in drug development.

Recent studies have demonstrated that derivatives of pyrrolidine can exhibit significant therapeutic potential. For instance, modifications in the substitution pattern can lead to compounds with improved bioavailability and reduced toxicity. The specific arrangement of functional groups in Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7) suggests that it may interact with multiple targets simultaneously, providing a multitargeted approach to therapy. This concept is particularly relevant in modern drug discovery, where combination therapies are often more effective than single-agent treatments.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that can modulate enzyme activity or receptor binding. Pyrrolidine-based compounds have shown promise in this regard due to their ability to mimic natural biomolecules and interfere with disease-causing pathways. The presence of both oxygen and nitrogen heteroatoms in the structure of Tert-butyl 5-oxo-1-(piperidin-4-y l)pyrrolidine -3-carbox ylate (CAS No. 1909306 -09 -7) enhances its potential as a pharmacophore, allowing it to engage with diverse biological systems.

From a synthetic perspective, the preparation of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to introduce the desired functional groups efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to ensure enantioselectivity, which is crucial for many pharmaceutical applications.

The biological evaluation of Tert-butyl 5 -oxo -1 -( piperidin -4 -y l )pyrrolidine -3-carbox ylate (CAS No. 1909306 -09 -7) has revealed several interesting properties that warrant further investigation. Preclinical studies have shown that this compound exhibits moderate activity against certain enzymes implicated in inflammatory diseases and cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore its significance as a lead compound for drug development efforts.

In conclusion,Tert-butyl 5 -oxo -1 -( piperidin -4 -y l )pyrrolidine -3-carbox ylate (CAS No .1909306 -09 -7 )is a structurally intriguing compound with substantial therapeutic potential . Its unique combination of functional groups makes it an excellent candidate for further exploration in medicinal chemistry . As research continues , this molecule is likely to play a pivotal role in the development of novel treatments for various human diseases . The ongoing studies into its pharmacological properties highlight its importance as a valuable asset in pharmaceutical research.

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